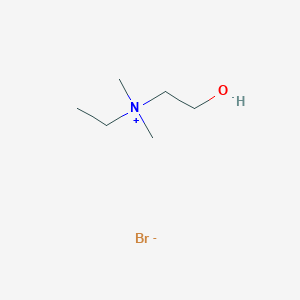
N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium bromide is a chemical compound known for its unique structure and properties. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium bromide can be synthesized through a reaction involving N,N-dimethylethanolamine and ethyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
N,N-dimethylethanolamine+ethyl bromide→N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride or potassium iodide, typically in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous conditions.
Major Products
Substitution Reactions: N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium chloride or iodide.
Oxidation Reactions: Corresponding ketones or aldehydes.
Reduction Reactions: Secondary or tertiary amines.
Applications De Recherche Scientifique
N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane permeability and ion transport.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of surfactants and detergents.
Mécanisme D'action
The mechanism of action of N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium bromide involves its interaction with cell membranes and proteins. The positively charged nitrogen atom allows it to bind to negatively charged sites on cell membranes, altering their permeability. This can lead to the disruption of cellular processes and, in the case of antimicrobial applications, the death of microbial cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium chloride
- N-Methyl-2-hydroxy-N,N-dimethylethan-1-aminium bromide
- N,N-Dimethyl-2-hydroxyethanaminium chloride
Uniqueness
N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium bromide is unique due to its specific ethyl group attached to the nitrogen atom, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
4535-70-0 |
|---|---|
Formule moléculaire |
C6H16BrNO |
Poids moléculaire |
198.10 g/mol |
Nom IUPAC |
ethyl-(2-hydroxyethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C6H16NO.BrH/c1-4-7(2,3)5-6-8;/h8H,4-6H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
NPKGNOMIQQLCSL-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](C)(C)CCO.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















